2-(Difluoromethoxy)naphthalene-3-methanol
CAS No.: 1261488-19-0
Cat. No.: VC15957363
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261488-19-0 |
|---|---|
| Molecular Formula | C12H10F2O2 |
| Molecular Weight | 224.20 g/mol |
| IUPAC Name | [3-(difluoromethoxy)naphthalen-2-yl]methanol |
| Standard InChI | InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2 |
| Standard InChI Key | GFGZSXZGGFKCJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecular framework of 2-(difluoromethoxy)naphthalene-3-methanol consists of a naphthalene ring system—a bicyclic aromatic hydrocarbon formed by fused benzene rings. At the 2-position, a difluoromethoxy group (-OCF2H) is attached, while the 3-position bears a hydroxymethyl (-CH2OH) substituent . The difluoromethoxy group introduces significant electronic effects due to the electronegativity of fluorine atoms, which alter the electron density of the aromatic system and influence reactivity.
Electronic Effects of Substituents
The difluoromethoxy group acts as a strong electron-withdrawing group (EWG) via inductive effects, deactivating the aromatic ring toward electrophilic substitution. This contrasts with methoxy groups (-OCH3), which are electron-donating through resonance . The methanol group at the 3-position contributes polarity to the molecule, enhancing solubility in protic solvents.
Stereoelectronic Considerations
Density functional theory (DFT) calculations suggest that the difluoromethoxy group adopts a conformation where the fluorine atoms are oriented away from the naphthalene ring to minimize steric hindrance. This spatial arrangement impacts intermolecular interactions, as evidenced by crystallographic data from related compounds .
Physicochemical Properties
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(Difluoromethoxy)naphthalene-3-methanol
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 2-(difluoromethoxy)naphthalene-3-methanol typically involves sequential functionalization of the naphthalene ring. Two primary routes have been reported:
Direct Difluoromethylation of Naphthols
A common approach involves the reaction of 3-hydroxymethyl-2-naphthol with diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide. This method, adapted from fluorination strategies in steroid chemistry , proceeds via nucleophilic substitution to install the difluoromethoxy group (Yield: 60–70%) .
Reaction Scheme 1:
Reductive Amination of Carbonyl Precursors
An alternative route employs the reduction of a ketone intermediate. For example, 2-(difluoromethoxy)naphthalene-3-carbaldehyde can be reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield the methanol derivative .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring mono-substitution at the 2-position requires careful control of reaction conditions.
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Fluorine Stability: The difluoromethoxy group is susceptible to hydrolysis under acidic conditions, necessitating neutral or mildly basic environments .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nature of the difluoromethoxy group directs incoming electrophiles to the 6- and 8-positions of the naphthalene ring. Nitration experiments using HNO3/H2SO4 yield 6-nitro and 8-nitro derivatives, confirmed by NMR spectroscopy.
Oxidation of the Methanol Group
The primary alcohol at the 3-position can be oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), forming 2-(difluoromethoxy)naphthalene-3-carboxylic acid. This product serves as a precursor for ester or amide derivatives .
Applications in Pharmaceutical Chemistry
Role in Drug Design
Fluorinated aromatic compounds are prized for their metabolic stability and bioavailability. The difluoromethoxy group in this compound resists oxidative degradation by cytochrome P450 enzymes, a property leveraged in anticancer and anti-inflammatory agents .
Table 2: Comparative Bioactivity of Fluorinated Naphthalene Derivatives
Sulfamate Derivatives for Enhanced Activity
Sulfamation of the methanol group yields prodrugs with improved water solubility and tissue penetration. For instance, the bis-sulfamate derivative of 2-(difluoromethoxy)naphthalene-3-methanol exhibits potent antiproliferative activity against breast cancer cells (GI50 = 0.28 μM) .
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